molecular formula C10H10BrNO B6282026 7-methylquinolin-6-ol hydrobromide CAS No. 2287299-03-8

7-methylquinolin-6-ol hydrobromide

Cat. No.: B6282026
CAS No.: 2287299-03-8
M. Wt: 240.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylquinolin-6-ol hydrobromide is a chemical compound belonging to the quinoline family, which is known for its diverse biological and chemical properties. Quinoline derivatives are widely used in various fields, including medicine, chemistry, and industry, due to their unique structural characteristics and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methylquinolin-6-ol hydrobromide typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent reactions to introduce the methyl and hydroxyl groups at the appropriate positions on the quinoline ring . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Methylquinolin-6-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with altered biological and chemical properties, which can be further utilized in different applications .

Scientific Research Applications

7-Methylquinolin-6-ol hydrobromide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: Utilized in the production of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of 7-methylquinolin-6-ol hydrobromide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death . This mechanism underlies its antimicrobial and antiviral activities.

Comparison with Similar Compounds

Uniqueness: 7-Methylquinolin-6-ol hydrobromide is unique due to the presence of both methyl and hydroxyl groups on the quinoline ring, which confer distinct chemical and biological properties compared to other quinoline derivatives .

Properties

CAS No.

2287299-03-8

Molecular Formula

C10H10BrNO

Molecular Weight

240.1

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.